Orthogonal Deprotection Selectivity: Mtt vs. Boc Side-Chain Protection
Fmoc-D-Lys(Mtt)-OH enables selective on-resin ε-amine deprotection using mild acid conditions that are orthogonal to standard Fmoc/tBu chemistry. The Mtt group is quantitatively removed with 1% TFA in DCM or AcOH/TFE/DCM (1:2:7) within 30–60 min at room temperature, while the peptide-resin linkage and tBu-based protecting groups remain intact [1]. In contrast, the Boc side-chain protection on Fmoc-D-Lys(Boc)-OH requires concentrated TFA (typically 90–95%) for removal, which occurs only during final global deprotection and resin cleavage, completely precluding any on-resin side-chain functionalization prior to peptide release .
| Evidence Dimension | Side-chain deprotection conditions and on-resin functionalization capability |
|---|---|
| Target Compound Data | 1% TFA in DCM, 30–60 min, RT; or AcOH/TFE/DCM (1:2:7), 30–60 min, RT |
| Comparator Or Baseline | Fmoc-D-Lys(Boc)-OH: 90–95% TFA (final cleavage only); no on-resin side-chain modification possible |
| Quantified Difference | Mtt deprotection is ~90–99× milder in TFA concentration vs. Boc deprotection; enables on-resin modification vs. none |
| Conditions | Fmoc SPPS on acid-labile resins (e.g., Rink amide, Wang) |
Why This Matters
This orthogonality is the decisive factor for workflows requiring side-chain branching, cyclization, or conjugation prior to peptide cleavage, which is impossible with Boc-protected lysine.
- [1] Iris Biotech. Synthesis of side-chain to side-chain cyclic peptides: Nε-Mtt function quantitatively removed with 1% TFA/DCM or AcOH/TFE/DCM (1:2:7) for 30 min to 1 h at RT. Abstract published 2017. View Source
